molecular formula C6H7FO2 B157408 cis-(1S,2S)-1,2-Dihydro-3-fluorocatechol CAS No. 131101-27-4

cis-(1S,2S)-1,2-Dihydro-3-fluorocatechol

Cat. No. B157408
M. Wt: 130.12 g/mol
InChI Key: JSCDWTRUIYAHIC-NTSWFWBYSA-N
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Description

“Cis-(1S,2S)-1,2-Dihydro-3-fluorocatechol” is a chemical compound that can exist in either cis or trans isomers . It is a type of cyclohexane-1,2-diol, which is a compound found in castoreum . The enzyme cyclohexane-1,2-diol dehydrogenase uses trans-cyclohexane-1,2-diol and NAD+ to produce 2-hydroxycyclohexan-1-one, NADH, and H+ .


Synthesis Analysis

The synthesis of “cis-(1S,2S)-1,2-Dihydro-3-fluorocatechol” could involve elimination reactions. In E2 reactions, the spatial relationship between the proton and leaving group determines the product stereochemistry . The rate at which this mechanism occurs follows second-order kinetics, and depends on both the base and alkyl halide .


Molecular Structure Analysis

The molecule has a tetrahedral geometry, which is a 3D geometry usually represented by perspective drawings or Fisher projections . In cis-1,2-dimethylcyclohexane, both chair conformations have one methyl group equatorial and one methyl group axial .


Chemical Reactions Analysis

In E2 reactions, the spatial relationship between the proton and leaving group determines the product stereochemistry . This is because pi bond formation happens at the same time that the halide leaves and at the same time that the base removes the proton .

properties

IUPAC Name

(1S,2S)-3-fluorocyclohexa-3,5-diene-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7FO2/c7-4-2-1-3-5(8)6(4)9/h1-3,5-6,8-9H/t5-,6+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSCDWTRUIYAHIC-NTSWFWBYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(C(C(=C1)F)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C[C@@H]([C@@H](C(=C1)F)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10927077
Record name 3-Fluorocyclohexa-3,5-diene-1,2-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10927077
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

cis-(1S,2S)-1,2-Dihydro-3-fluorocatechol

CAS RN

131101-27-4
Record name 3-Fluorocyclohexa-3,5-diene-1,2-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10927077
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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